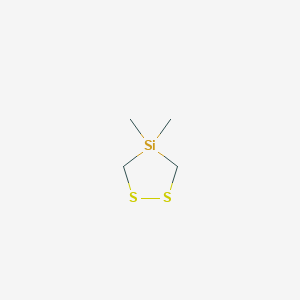
4,4-Dimethyl-1,2,4-dithiasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1,2,4-dithiasilolane is a chemical compound with the molecular formula C4H10S2Si It is a member of the dithiasilolane family, which are heterocyclic compounds containing sulfur and silicon atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,2,4-dithiasilolane typically involves the reaction of dimethylchlorosilane with a sulfur-containing reagent under controlled conditions. One common method is the reaction of dimethylchlorosilane with sodium sulfide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,2,4-dithiasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or disulfide.
Substitution: The silicon atom in the ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-1,2,4-dithiasilolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2,4-dithiasilolane involves its interaction with various molecular targets. The sulfur atoms in the ring structure can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The silicon atom can undergo nucleophilic attack, leading to the formation of various derivatives. These interactions are crucial for its applications in different fields.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)
- 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL)
Uniqueness
4,4-Dimethyl-1,2,4-dithiasilolane is unique due to its combination of sulfur and silicon atoms in a five-membered ring structure. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and the ability to form stable complexes with metal ions. These properties differentiate it from other similar compounds and make it valuable in various applications.
Properties
CAS No. |
918904-92-4 |
|---|---|
Molecular Formula |
C4H10S2Si |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
4,4-dimethyl-1,2,4-dithiasilolane |
InChI |
InChI=1S/C4H10S2Si/c1-7(2)3-5-6-4-7/h3-4H2,1-2H3 |
InChI Key |
SFRFJEBARVHPSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CSSC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















